molecular formula C36H32N8 B13788753 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene CAS No. 69163-06-0

4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene

Cat. No.: B13788753
CAS No.: 69163-06-0
M. Wt: 576.7 g/mol
InChI Key: ZFPDHUVEYCDWHY-UHFFFAOYSA-N
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Description

4,4’-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene is a complex organic compound known for its vibrant color and unique chemical properties It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings

Preparation Methods

The synthesis of 4,4’-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-(dimethylamino)-1-naphthylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with azobenzene under alkaline conditions to form the desired azo compound. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the coupling process.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,4’-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite or zinc in acetic acid, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4’-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene has several scientific research applications:

    Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biological targets.

    Industry: It is employed in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism by which 4,4’-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene exerts its effects involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color and fluorescence. The pathways involved may include binding to specific proteins or nucleic acids, altering their function or structure.

Comparison with Similar Compounds

4,4’-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene can be compared with other azo compounds such as:

    Azobenzene: A simpler azo compound with similar properties but lacking the dimethylamino and naphthyl groups.

    Disperse Orange 3: Another azo dye with different substituents, used in textile dyeing.

    Methyl Red: An azo dye used as a pH indicator, with different functional groups affecting its color change properties.

The uniqueness of 4,4’-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

69163-06-0

Molecular Formula

C36H32N8

Molecular Weight

576.7 g/mol

IUPAC Name

4-[[4-[[4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C36H32N8/c1-43(2)35-23-21-33(29-9-5-7-11-31(29)35)41-39-27-17-13-25(14-18-27)37-38-26-15-19-28(20-16-26)40-42-34-22-24-36(44(3)4)32-12-8-6-10-30(32)34/h5-24H,1-4H3

InChI Key

ZFPDHUVEYCDWHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N(C)C

Origin of Product

United States

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